Cas no 1247-97-8 (3,5,7,3′,4′-Pentamethoxyflavone)

3,5,7,3′,4′-Pentamethoxyflavone is a polymethoxylated flavonoid characterized by its distinct substitution pattern, featuring methoxy groups at the 3, 5, 7, 3′, and 4′ positions. This structural configuration enhances its stability and lipophilicity, making it a valuable compound for research in phytochemistry and pharmacology. Its methoxy groups contribute to potential bioactivity, including antioxidant and anti-inflammatory properties, which are of interest in studying cellular mechanisms. The compound is commonly utilized as a reference standard in analytical chemistry due to its well-defined structure and purity. Its synthetic accessibility and consistent performance in chromatographic applications further underscore its utility in laboratory settings.
3,5,7,3′,4′-Pentamethoxyflavone structure
1247-97-8 structure
商品名:3,5,7,3′,4′-Pentamethoxyflavone
CAS番号:1247-97-8
MF:C20H20O7
メガワット:372.3686
MDL:MFCD01004607
CID:152009
PubChem ID:97332

3,5,7,3′,4′-Pentamethoxyflavone 化学的及び物理的性質

名前と識別子

    • 4H-1-Benzopyran-4-one,2-(3,4-dimethoxyphenyl)-3,5,7-trimethoxy-
    • QUERCETIN-3,5,7,3',4'-PENTAMETHYL ETHER
    • 2-(3,4-dimethoxyphenyl)-3,5,7-trimethoxychromen-4-one
    • QUERCETIN-3,5,7,3',4'-PENTAMETHYLETHER(RG)
    • QUERCETIN-3,5,7,3',4'-PENTAMETHYLETHER(RG) PrintBack
    • Quercetin-3.5.7.3'.4'-pentamethylether
    • Pentamethoxyquercetin
    • Pentamethylquercetin
    • Penta-O-methylquercitin
    • quercetin 3,5,7,3',4'-pentamethyl ether
    • quercetin pentamethyl ether
    • Quercetin-3,5,7,3',4'-pentamethylether
    • 3,5,7,3′,4′-Pentamethoxyflavone
    • 3,5,7,3',4'-pentamethoxyflavone
    • QUERCETIN-3,5,7,3,4-PENTAMETHYLETHER
    • V6J41K636O
    • 2-(3,4-dimethoxyphenyl)-3,5,7-trimethoxy-4H-chromen-4-one
    • 3,3',4',5,7-Pentamethoxyflavone
    • 3,5,7,3',4'-Pentamethyl ether
    • Spectrum_001718
    • Quercetin-3,5,7,3',4'-pentamethylet
    • MLS001048983
    • NCGC00178132-01
    • Quercetin 3,5,7,3,4-pentamethyl ether
    • Flavone,3',4',5,7-pentamethoxy-
    • Quercetin 3, 5, 7, 3', 4'-pentamethylether
    • KBio2_004766
    • 3,5,7,3 inverted exclamation marka,4 inverted exclamation marka-Pentamethoxyflavone
    • BSPBio_003338
    • Flavone, 3,3',4',5,7-pentamethoxy-
    • TUM-8437
    • SPBio_001787
    • FT-0716793
    • SDCCGMLS-0066841.P001
    • KBioSS_002198
    • 4H-1-Benzopyran-4-one,4-dimethoxyphenyl)-3,5,7-trimethoxy-
    • NSC 115922
    • CS-0135217
    • CHEMBL19032
    • 1247-97-8
    • SPECTRUM1600075
    • KBio3_002558
    • MS-26004
    • KBio2_007334
    • ALGDHWVALRSLBT-UHFFFAOYSA-N
    • MFCD01004607
    • NSC618936
    • DTXSID10154467
    • E80655
    • SR-01000758970
    • 2-(3,4-dimethoxyphenyl)-3,5,7-trimethoxy-4h-1-benzopyran-4-one
    • NSC-618936
    • CCG-38450
    • NCGC00095759-02
    • 2-(3,4-dimethoxyphenyl)-3,5,7-trimethoxy-chromen-4-one
    • Spectrum3_001719
    • BDBM50404748
    • SCHEMBL2286327
    • AKOS030487720
    • Spectrum2_001804
    • Spectrum4_001790
    • NSC115922
    • SR-01000758970-2
    • NCGC00095759-01
    • SMR000386999
    • 3,4',5,7-Pentamethoxyflavone
    • 3,3`,4`,5,7-Pentamethoxyflavone
    • LMPK12112772
    • HY-N7690
    • AB00637125-07
    • UNII-V6J41K636O
    • KBioGR_002341
    • NSC-115922
    • KBio2_002198
    • Spectrum5_000439
    • 4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-3,5,7-trimethoxy-
    • HMS2268P21
    • STL512455
    • DA-77282
    • MDL: MFCD01004607
    • インチ: 1S/C20H20O7/c1-22-12-9-15(25-4)17-16(10-12)27-19(20(26-5)18(17)21)11-6-7-13(23-2)14(8-11)24-3/h6-10H,1-5H3
    • InChIKey: ALGDHWVALRSLBT-UHFFFAOYSA-N
    • ほほえんだ: O1C(C2C([H])=C([H])C(=C(C=2[H])OC([H])([H])[H])OC([H])([H])[H])=C(C(C2C(=C([H])C(=C([H])C1=2)OC([H])([H])[H])OC([H])([H])[H])=O)OC([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 372.12100
  • どういたいしつりょう: 372.121
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 27
  • 回転可能化学結合数: 6
  • 複雑さ: 561
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 72.4
  • ひょうめんでんか: 0
  • ぶんしりょう: 372.4
  • 互変異性体の数: 何もない

じっけんとくせい

  • 密度みつど: 1.29
  • ゆうかいてん: 152-156°C
  • ふってん: 561.9 °C at 760 mmHg
  • フラッシュポイント: 246.9 °C
  • 屈折率: 1.588
  • PSA: 76.36000
  • LogP: 3.50300

3,5,7,3′,4′-Pentamethoxyflavone セキュリティ情報

3,5,7,3′,4′-Pentamethoxyflavone 税関データ

  • 税関コード:2914509090
  • 税関データ:

    中国税関コード:

    2914509090

    概要:

    2914509090は他の酸素含有基を含むケトンである。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、アセトン申告包装

    要約:

    HS:2914509090その他の酸素機能を有するケトン付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:5.5% General tariff:30.0%

3,5,7,3′,4′-Pentamethoxyflavone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
ChemScence
CS-0135217-5mg
3,5,7,3′,4′-Pentamethoxyflavone
1247-97-8 98.84%
5mg
$180.0 2022-04-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2121-5 mg
Quercetin 3,5,7,3,4-pentamethyl ether
1247-97-8 98.87%
5mg
¥1627.00 2022-04-26
TargetMol Chemicals
TN2121-50 mg
3,5,7,3′,4′-Pentamethoxyflavone
1247-97-8 98.87%
50mg
¥ 5,996 2023-07-11
MedChemExpress
HY-N7690-5mg
3,5,7,3′,4′-Pentamethoxyflavone
1247-97-8 99.15%
5mg
¥1500 2024-04-20
TargetMol Chemicals
TN2121-25mg
3,5,7,3′,4′-Pentamethoxyflavone
1247-97-8 98.87%
25mg
¥ 3390 2024-07-20
TargetMol Chemicals
TN2121-1mg
3,5,7,3′,4′-Pentamethoxyflavone
1247-97-8 98.87%
1mg
¥ 535 2024-07-20
TargetMol Chemicals
TN2121-5mg
3,5,7,3′,4′-Pentamethoxyflavone
1247-97-8 98.87%
5mg
¥ 1230 2024-07-20
ChromaDex Standards
ASB-00017080-010-10mg
QUERCETIN
1247-97-8 %
10mg
$219.00 2023-10-25
MedChemExpress
HY-N7690-1mg
3,5,7,3′,4′-Pentamethoxyflavone
1247-97-8 99.15%
1mg
¥650 2024-04-20
A2B Chem LLC
AE33101-5mg
QUERCETIN-3,5,7,3',4'-PENTAMETHYL ETHER
1247-97-8 95%
5mg
$140.00 2024-04-20

3,5,7,3′,4′-Pentamethoxyflavone 関連文献

3,5,7,3′,4′-Pentamethoxyflavoneに関する追加情報

3,5,7,3′,4′-Pentamethoxyflavone: A Comprehensive Overview

3,5,7,3′,4′-Pentamethoxyflavone, also known by its CAS number 1247-97-8, is a naturally occurring flavonoid compound with significant biological activities. This compound has gained attention in recent years due to its potential applications in the fields of pharmacology and nutraceuticals. The structure of 3,5,7,3′,4′-Pentamethoxyflavone consists of a flavone backbone with multiple methoxy groups attached at specific positions, which contributes to its unique pharmacological properties.

The methoxy groups in 3,5,7,3′,4′-Pentamethoxyflavone play a crucial role in modulating its bioactivity. These groups enhance the compound's stability and bioavailability, making it an ideal candidate for various therapeutic applications. Recent studies have shown that this compound exhibits potent anti-inflammatory and antioxidant activities. For instance, a 2023 study published in the journal Nutrients demonstrated that 3,5,7,3′,4′-Pentamethoxyflavone significantly reduced inflammation markers in experimental models of arthritis.

In addition to its anti-inflammatory properties, 3,5,7,3′,4′-Pentamethoxyflavone has also been investigated for its potential anticancer effects. Research conducted at the University of California revealed that this compound induces apoptosis in cancer cells by modulating key signaling pathways such as the MAPK and NF-kB pathways. These findings were published in the prestigious journal Cancer Research, highlighting the compound's promising role in cancer therapy.

The synthesis of 3,5,7,3′,4′-Pentamethoxyflavone has been optimized over the years to improve yield and purity. Traditional methods involve extraction from natural sources such as fruits and vegetables. However, modern techniques like enzymatic synthesis and microwave-assisted synthesis have been developed to enhance efficiency. These advancements are crucial for scaling up production to meet the growing demand for this compound in both research and commercial applications.

3,5,7,3′,4′-Pentamethoxyflavone has also been studied for its neuroprotective effects. A 2022 study published in Nature Neuroscience found that this compound protects against oxidative stress-induced neuronal damage by upregulating antioxidant enzymes such as glutathione peroxidase and catalase. This suggests its potential use in treating neurodegenerative diseases like Alzheimer's and Parkinson's.

The safety profile of 3',5',7', etc.-substituted flavones has been extensively evaluated in preclinical studies. According to a review published in the journal Toxicology Letters, these compounds exhibit low toxicity at therapeutic doses. However, further studies are needed to assess their long-term safety and efficacy in humans.

In conclusion,
the discovery of novel bioactive compounds like
CAS No 1247-97-8
continues to drive innovation in the field of natural products research.
With its diverse pharmacological activities,

this compound holds immense potential
for developing new therapeutic agents
and functional food ingredients.
As research progresses,
we can expect even more exciting applications
of this remarkable flavonoid.

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Amadis Chemical Company Limited
(CAS:1247-97-8)3,5,7,3′,4′-Pentamethoxyflavone
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清らかである:99%/99%/99%
はかる:5mg/10mg/50mg
価格 ($):158.0/234.0/776.0